molecular formula C21H19N7O B2504909 N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline CAS No. 127395-23-7

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline

Cat. No. B2504909
M. Wt: 385.431
InChI Key: LOPAJGASDVAZPR-UHFFFAOYSA-N
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Description

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline, also known as UV-326, is a high-performance ultraviolet absorber that is widely used in various fields, including coatings, plastics, and textiles. It belongs to the family of benzotriazole-based UV absorbers, which are known for their excellent light-stabilizing properties.

Scientific Research Applications

Synthesis and Molecular Applications

  • N,N-Bis(benzotriazol-1-ylmethyl)hydroxylamine has been utilized as an effective synthon for nitrone 1,3-dipoles, leading to regio- and stereo-specific cycloadditions and the synthesis of substituted isoxazolidines. This process allows for the subsequent replacement of the benzotriazole entity and is noted for the synthesis of the novel tricyclic ring system 12-oxa-1,3-diazatricyclo[7.2.1.03,8]dodec-5-ene, showcasing its versatility in complex molecular constructions (Katritzky, Hitchings, & Zhao, 1990).

Cyclisation and Molecular Transformation

  • The compound is involved in the Friedel–Crafts cyclisation to form N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines, demonstrating a significant role in the synthesis of complex organic structures. This method is highlighted for its mild conditions and high yield, underlining the compound's utility in forming structurally diverse molecules (Locher & Peerzada, 1999).

Aminoalkylation Reactions

  • The compound partakes in aminoalkylation reactions, converting a variety of aromatic and heteroaromatic primary amines into their respective N-[1-(benzotriazol-1-yl)alkyl] derivatives. This process is noted for its high yield and has implications for the structural determination of such derivatives, underlining its significance in the realm of organic synthesis and chemical analysis (Katritzky, Rachwał, & Rachwal, 1987).

Therapeutic Compound Synthesis

  • The substance plays a role in the synthesis of therapeutic compounds like hexahydropyrimidines and tetrahydroquinazolines, demonstrating its utility in the pharmaceutical domain. The reactions involved show good to excellent yields, indicating the compound's efficiency and potential in medicinal chemistry (Katritzky, Singh, & He, 2002).

Coordination Chemistry and Material Science

  • N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline has been employed in the synthesis of zinc(II) complexes, showcasing its ability to act as a ligand in coordination chemistry. These complexes exhibit interesting structural features and potential applications in various fields, marking the compound's significance in material science and coordination chemistry (Liu et al., 2016).

properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O/c1-29-17-12-10-16(11-13-17)26(14-27-20-8-4-2-6-18(20)22-24-27)15-28-21-9-5-3-7-19(21)23-25-28/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPAJGASDVAZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline

Citations

For This Compound
1
Citations
AR Katritzky, AV Vakulenko, YJ Xu… - The Journal of Organic …, 2002 - ACS Publications
3,4-Dihydro-2H-1,3,5-thiadiazines substituted at the 3 and 6 positions were synthesized by treatment of N-substituted N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-amines with thioamides …
Number of citations: 11 pubs.acs.org

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